molecular formula C21H13Cl2N3O2S B328542 N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B328542
M. Wt: 442.3 g/mol
InChI Key: WADAFGBVISKNGG-UHFFFAOYSA-N
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Description

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline, which is then reacted with benzoyl isothiocyanate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it likely inhibits key enzymes or pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation but may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C21H13Cl2N3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H13Cl2N3O2S/c22-13-6-9-18-17(10-13)25-20(28-18)15-11-14(7-8-16(15)23)24-21(29)26-19(27)12-4-2-1-3-5-12/h1-11H,(H2,24,26,27,29)

InChI Key

WADAFGBVISKNGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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